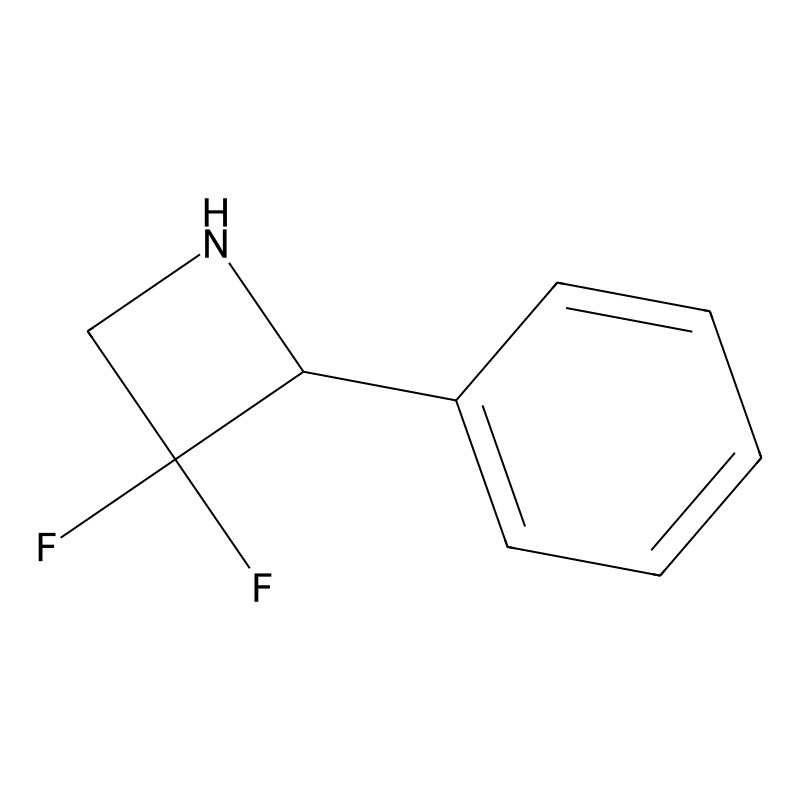

3,3-Difluoro-2-phenylazetidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis and Medicinal Chemistry:

Scientific Field: Organic chemistry and drug discovery.

Summary: 3,3-Difluoro-2-phenylazetidine is a versatile building block for synthesizing various compounds due to its unique structural features.

Methods of Application: It can be incorporated into complex molecules through multistep syntheses, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.

Results/Outcomes: Researchers have used this compound to create novel drug candidates, including potential antiviral agents and enzyme inhibitors.

Chiral Catalysts:

Scientific Field: Asymmetric synthesis and catalysis.

Summary: 3,3-Difluoro-2-phenylazetidine-based chiral ligands have been employed in enantioselective transformations.

Methods of Application: These ligands can coordinate to transition metals (e.g., palladium) and promote asymmetric reactions, such as asymmetric hydrogenation or allylic substitution.

Results/Outcomes: Researchers have achieved high enantioselectivities in various transformations using these catalysts.

Fluorinated Building Blocks:

Scientific Field: Synthetic chemistry.

Summary: 3,3-Difluoro-2-phenylazetidine serves as a valuable fluorinated scaffold.

Methods of Application: It can be incorporated into larger molecules to introduce fluorine atoms, enhancing lipophilicity or altering pharmacokinetics.

Results/Outcomes: Researchers have used it to create fluorinated analogs of existing drugs or to modify natural products.

Materials Science:

Scientific Field: Materials chemistry.

Summary: Researchers have explored the use of 3,3-difluoro-2-phenylazetidine in designing functional materials.

Methods of Application: It can be incorporated into polymers, dendrimers, or other macromolecules to impart specific properties (e.g., hydrophobicity, thermal stability).

Results/Outcomes: Applications include drug delivery systems, coatings, and sensors.

Photophysics and Fluorescent Probes:

Scientific Field: Photochemistry and fluorescence.

Summary: 3,3-Difluoro-2-phenylazetidine exhibits interesting photophysical properties.

Methods of Application: It can serve as a fluorescent probe or be incorporated into molecular scaffolds for studying excited-state processes.

Results/Outcomes: Researchers have used it to investigate fluorescence quenching, energy transfer, and photostability.

Agrochemicals:

Scientific Field: Agricultural chemistry.

Summary: 3,3-Difluoro-2-phenylazetidine derivatives have potential as agrochemicals.

Methods of Application: Researchers have explored their use as insecticides, fungicides, or herbicides.

Results/Outcomes: Some derivatives exhibit promising activity against pests or pathogens.

3,3-Difluoro-2-phenylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with two fluorine atoms at the 3-position and a phenyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 173.17 g/mol. The presence of fluorine atoms contributes to its unique chemical properties, including increased lipophilicity and potential bioactivity, making it a compound of interest in medicinal chemistry and materials science .

- Nucleophilic Substitution Reactions: The azetidine ring can undergo nucleophilic attack at the carbon atoms adjacent to the nitrogen, leading to the formation of substituted derivatives.

- Ring Opening Reactions: Under certain conditions, the azetidine ring can be opened to yield linear amine derivatives.

- Fluorine Exchange Reactions: The fluorine atoms can be replaced with other nucleophiles through reactions such as nucleophilic fluorination or de-fluorination, depending on the reaction conditions .

The synthesis of 3,3-difluoro-2-phenylazetidine can be achieved through several methods:

- Cyclization of Amino Acids: Starting from phenylalanine derivatives, cyclization can occur under acidic or basic conditions to form the azetidine ring.

- Fluorination Reactions: The introduction of fluorine can be accomplished using difluorocarbene or other fluorinating agents on suitable precursors.

- Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies and functional group transformations can yield the desired compound from simpler starting materials .

3,3-Difluoro-2-phenylazetidine has potential applications in:

- Pharmaceutical Development: Due to its unique structure and potential biological activity, it may serve as a lead compound for drug discovery.

- Material Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.

- Chemical Research: It can be utilized as an intermediate in organic synthesis for creating more complex molecules .

Interaction studies involving 3,3-difluoro-2-phenylazetidine could focus on its binding affinity to various biological targets such as enzymes or receptors. Preliminary studies might include:

- Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes relevant to disease pathways.

- Receptor Binding Studies: Investigating its interaction with neurotransmitter receptors or other cellular targets.

Such studies would help elucidate its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3,3-difluoro-2-phenylazetidine. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Phenylazetidine | Azetidine | Lacks fluorine substituents; serves as a base model for comparison. |

| 4-Fluoro-2-phenylazetidine | Fluorinated Azetidine | Contains one fluorine atom; assesses effects of single vs. double fluorination. |

| 3,3-Difluoro-4-phenylazetidine | Fluorinated Azetidine | Similar difluorination but with a para-substituted phenyl; explores positional effects on reactivity. |

Uniqueness of 3,3-Difluoro-2-phenylazetidine

The unique combination of two fluorine atoms at the 3-position and a phenyl group at the 2-position distinguishes this compound from others in terms of both chemical reactivity and potential biological activity. The difluorination enhances its lipophilicity and may influence its interaction with biological targets differently compared to non-fluorinated analogs .

Systematic Nomenclature and Molecular Formula

3,3-Difluoro-2-phenylazetidine is systematically named according to IUPAC rules, reflecting its azetidine backbone (a four-membered nitrogen-containing ring) with substituents. The molecular formula is C₉H₉F₂N, corresponding to a molecular weight of 169.17 g/mol. Its CAS Registry Number is 915190-94-2, and it is also identified by the SMILES notation FC1(F)CNC1C2=CC=CC=C2.

Key molecular properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉F₂N | |

| Molecular Weight | 169.17 g/mol | |

| CAS Number | 915190-94-2 | |

| SMILES | FC1(F)CNC1C2=CC=CC=C2 |

The compound’s systematic name emphasizes the positions of fluorine substituents (3,3-difluoro) and the phenyl group (2-phenyl) on the azetidine ring.

Stereochemical Configuration and Conformational Analysis

3,3-Difluoro-2-phenylazetidine contains one defined stereocenter at the C2 position of the azetidine ring, with the (2R) configuration. This stereochemistry arises from the tetrahedral geometry around the nitrogen atom, which is constrained by the ring’s four-membered structure.

Conformational Behavior

Fluorine’s electronegativity and dipole interactions significantly influence the compound’s conformation. Computational studies on fluorinated azetidines reveal that:

- Ring puckering is modulated by C–F…N+ charge–dipole interactions in protonated derivatives, altering dihedral angles between nitrogen and adjacent carbons.

- In neutral azetidines, fluorine substituents favor a conformation where the C–F bonds are positioned away from the nitrogen atom, minimizing steric and electronic strain.

The steric bulk of the phenyl group at C2 further restricts rotational freedom around the C2–N bond, stabilizing specific conformers.

Crystallographic Data and Solid-State Arrangement

While specific X-ray crystallography data for 3,3-difluoro-2-phenylazetidine are not publicly available, general trends in azetidine crystal packing can be inferred:

- Hydrogen bonding: The secondary amine nitrogen may participate in intermolecular hydrogen bonds with adjacent molecules.

- Fluorine interactions: Weak C–F…π interactions with the phenyl group or other aromatic systems could influence crystal lattice formation.

- Steric effects: The phenyl group and fluorine substituents likely enforce a staggered arrangement in the solid state to minimize repulsion.

For comparative purposes, the X-ray structure of a related 3-phenyl-3-phenylmethoxyazetidine derivative shows a planar azetidine ring with nitrogen in a pyramidal geometry. This suggests that fluorination may induce similar planarity but with altered dihedral angles due to electronic effects.

Comparative Analysis with Related Azetidine Derivatives

3,3-Difluoro-2-phenylazetidine differs structurally and electronically from other azetidines, as summarized below:

| Compound | Molecular Formula | Substituents | Key Feature |

|---|---|---|---|

| 3,3-Difluoro-2-phenylazetidine | C₉H₉F₂N | 3,3-Difluoro, 2-Phenyl | Fluorine-induced dipole effects |

| 2-Phenylazetidine | C₉H₁₁N | 2-Phenyl | Unsubstituted C3/C4 positions |

| 3-Methyl-2-phenylazetidine | C₁₀H₁₃N | 3-Methyl, 2-Phenyl | Alkyl substituent at C3 |

| 1-Methyl-2-phenylazetidine | C₁₀H₁₃N | 1-Methyl, 2-Phenyl | Methyl at N-adjacent position |

Structural and Electronic Differences

Fluorine vs. Hydrogen/Methyl:

Phenyl Group Orientation:

Ring Strain and Stability:

- Fluorine substitution reduces ring strain compared to hydrogen analogs due to its smaller size and ability to stabilize adjacent carbons via inductive effects.

The presence of two fluorine atoms at the 3-position of 3,3-difluoro-2-phenylazetidine creates multiple reactive sites for nucleophilic substitution reactions. The electron-withdrawing nature of fluorine atoms significantly enhances the electrophilicity of adjacent carbon centers, making them susceptible to nucleophilic attack [3].

Fluoride Exchange Reactions

Site-selective nucleophilic substitution reactions at fluorinated positions have been demonstrated using tetrabutylammonium fluoride as the nucleophilic source . These reactions proceed preferentially at the 2-position carbon rather than the 4-position, with yields ranging from 71% to 85% under optimized conditions. The reaction of 3,3-difluoro-2-phenylazetidine with 1.2 equivalents of tetrabutylammonium fluoride in tetrahydrofuran at 60°C demonstrates this regioselectivity, affording tertiary alkyl fluorides as the primary products .

Halide-Mediated Ring Opening

Nucleophilic ring-opening reactions with halide sources represent a significant class of transformations for 3,3-difluoro-2-phenylazetidine. Treatment with tetrabutylammonium halides (chloride, bromide, and iodide) under elevated temperature conditions results in ring-opening with yields ranging from 60% to 88% [5] [6]. These reactions typically proceed via nucleophilic attack at the less hindered 4-position carbon, following classical strain-release mechanisms characteristic of small-ring heterocycles.

Reactions with Oxygen and Sulfur Nucleophiles

Lewis acid-catalyzed ring-opening reactions with alcohols and thiols have proven highly effective for 3,3-difluoro-2-phenylazetidine transformations [7] [8]. Copper(II) triflate-mediated ring-opening with alcohols proceeds with excellent yields (85-95%) and high regioselectivity, consistently favoring attack at the 4-position. Similarly, thiol nucleophiles undergo ring-opening under Lewis acid catalysis with yields ranging from 63% to 88%, maintaining the same regioselectivity pattern [5].

Nitrogen Nucleophile Reactions

Ring-opening reactions with nitrogen-based nucleophiles, including amines, azides, and nitriles, exhibit variable regioselectivity depending on the specific nucleophile and reaction conditions [9] [5]. Amine nucleophiles typically afford products with yields ranging from 52% to 88%, while azide and cyanide nucleophiles show higher yields (70-90% and 65-85%, respectively) under optimized conditions involving dimethyl sulfoxide as solvent and elevated temperatures.

Ring-Opening Mechanisms Under Various Reaction Conditions

The ring-opening mechanisms of 3,3-difluoro-2-phenylazetidine vary significantly depending on the reaction conditions and the nature of the attacking nucleophile. The high ring strain energy provides the thermodynamic driving force for these transformations, while the electronic effects of fluorine substitution influence the kinetics and regioselectivity.

Thermal Decomposition Pathways

Under high-temperature conditions (400-500°C), 3,3-difluoro-2-phenylazetidine undergoes thermal decomposition via a biradical mechanism [10]. The activation energy for this process has been determined to be 233±6 kcal/mol, significantly higher than corresponding non-fluorinated azetidines due to the stabilizing effect of fluorine substitution [10]. The primary decomposition products include ethylene and substituted methanimine derivatives, following the stoichiometry characteristic of azetidine thermal fragmentation.

Acid-Catalyzed Ring Opening

Acid-mediated ring-opening reactions proceed through protonation of the nitrogen atom, generating an azetidinium intermediate that is subsequently attacked by nucleophiles [11] [1]. The activation energy for acid-catalyzed ring opening is substantially lower (20-25 kcal/mol estimated) than thermal decomposition, making these reactions accessible under mild conditions (0-100°C). The regioselectivity of acid-catalyzed ring opening is influenced by both steric and electronic factors, with attack typically occurring at the less substituted carbon center.

Lewis Acid-Mediated Transformations

Lewis acid catalysis provides an alternative pathway for ring-opening that circumvents the need for harsh acidic conditions while maintaining high efficiency [6] [7]. The proposed mechanism involves coordination of the Lewis acid to the nitrogen lone pair, activating the azetidine ring toward nucleophilic attack. Activation energies for Lewis acid-mediated processes range from 15-20 kcal/mol, allowing reactions to proceed under mild conditions (room temperature to 80°C) with excellent functional group tolerance.

Base-Catalyzed Ring Expansion

Under basic conditions, 3,3-difluoro-2-phenylazetidine can undergo ring expansion reactions rather than simple ring opening [1]. These transformations typically require activation energies of 25-30 kcal/mol and proceed through different mechanistic pathways involving carbanionic intermediates. The fluorine substituents play a crucial role in stabilizing these intermediates through inductive effects, enabling transformations that are not accessible with non-fluorinated analogs.

Catalytic Hydrogenation and Reduction Pathways

The reduction chemistry of 3,3-difluoro-2-phenylazetidine encompasses several distinct pathways, each offering access to different classes of reduced products while presenting unique challenges related to the fluorine substitution pattern.

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation of 3,3-difluoro-2-phenylazetidine proceeds selectively at carbon-nitrogen double bonds when present, while generally preserving the azetidine ring structure [17]. Under standard hydrogenation conditions (palladium on carbon, hydrogen gas at 1-5 bar, room temperature to 50°C), yields of 60-85% are typically achieved. The presence of fluorine substituents can complicate these reactions due to potential catalyst poisoning effects, requiring careful optimization of reaction conditions.

Rhodium-Catalyzed Selective Reductions

Rhodium-based catalysts, particularly Wilkinson's catalyst (RhCl(PPh3)3), demonstrate excellent selectivity for carbon-carbon double bond reduction while avoiding interference with the nitrogen-containing heterocycle [18] [17]. These reactions proceed under mild conditions (hydrogen gas at 1 bar, 25-120°C) with yields ranging from 85% to 99%. The triphenylphosphine ligands appear to provide sufficient steric protection to prevent unwanted reactions with the fluorinated azetidine core.

Metal Hydride Reductions

Lithium aluminum hydride and related metal hydride reagents offer alternative reduction pathways for 3,3-difluoro-2-phenylazetidine derivatives [19]. These reactions typically employ aluminum chloride as a co-catalyst and proceed in ethereal solvents at temperatures from 0°C to room temperature. Yields of 70-95% are commonly achieved, with the specific outcome depending on the substitution pattern and the presence of other reducible functional groups.

Frustrated Lewis Pair Catalysis

Recent developments in frustrated Lewis pair catalysis have provided new opportunities for selective hydrogenation of fluorinated nitrogen heterocycles [18] [20]. Systems based on tris(pentafluorophenyl)borane combined with appropriate Lewis bases enable hydrogenation under relatively mild conditions (120-150°C) with high substrate specificity. These catalytic systems show particular promise for applications where traditional metal catalysts are incompatible with the substrate or reaction conditions.

The reduction pathways available for 3,3-difluoro-2-phenylazetidine demonstrate the compound's versatility as a synthetic intermediate, with the fluorine substituents providing both challenges and opportunities for selective transformations. The high yields achievable across multiple reduction methodologies underscore the synthetic utility of this class of fluorinated heterocycles, while the mechanistic diversity of these reactions provides multiple strategic options for complex molecule synthesis.